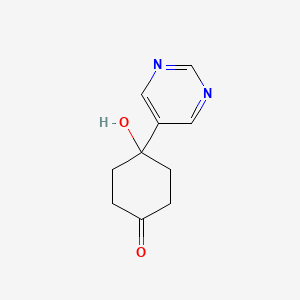
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone
Übersicht
Beschreibung
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone is a chemical compound with the molecular formula C10H12N2O2 . It is a chiral molecule, and its structure consists of a cyclohexanone ring with a pyrimidine moiety attached at the 5-position. The compound’s systematic name reflects its hydroxyl group and pyrimidine substitution .
Synthesis Analysis
The synthetic routes to produce 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone can vary. Researchers have explored both chemical and biocatalytic methods. Biocatalysis, in particular, has gained prominence due to its green chemistry advantages, including high regio-, chemo-, and enantio-selectivity. Enzymatic systems and whole-cell biocatalysis have been successfully employed to synthesize chiral intermediates, including those relevant to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone comprises a cyclohexanone ring and a pyrimidine group. The hydroxyl group at the 4-position of the cyclohexanone contributes to its chirality. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including oxidation, reduction, and cyclization. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its synthetic applications and potential transformations .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Spectroscopy The study of 4-hydroxycyclohexanone oxime has provided insights into the conformational free energy of the hydroxyl group, offering a basis for comparison with other cyclohexanone derivatives. This research, utilizing NMR spectroscopy, has facilitated the assignment of individual resonances in the spectrum to specific hydrogens, enhancing our understanding of the structural dynamics of cyclohexanone derivatives (W. Trager & A. C. Huitric, 1967).
Catalysis and Chemical Synthesis In the field of chemical synthesis, cyclohexanone serves as a crucial intermediate. Research has shown that Pd nanoparticles supported on mesoporous graphitic carbon nitride can catalyze the selective formation of cyclohexanone under mild conditions. This catalyst exhibits high activity and selectivity, demonstrating its potential in industrial applications for the manufacture of polyamides (Yong Wang et al., 2011).
Antibacterial and Antifungal Properties The synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones has shown that these compounds exhibit significant antibacterial and antifungal activities. This research underlines the potential of cyclohexanone derivatives in developing new therapeutic agents against microbial infections (A. Srinivas et al., 2008).
Cyclization Reactions Research into Bronsted acid-mediated cyclizations of ortho-aryl(ethynyl)pyrimidines has led to the synthesis of various derivatives, including those involving cyclohexanone. These reactions have yielded compounds with potential applications in materials science and pharmaceuticals, demonstrating the versatility of cyclohexanone derivatives in organic synthesis (A. N. Shestakov et al., 2017).
Eigenschaften
IUPAC Name |
4-hydroxy-4-pyrimidin-5-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-1-3-10(14,4-2-9)8-5-11-7-12-6-8/h5-7,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFXSVPGVNPBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CN=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
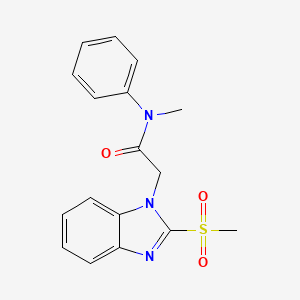
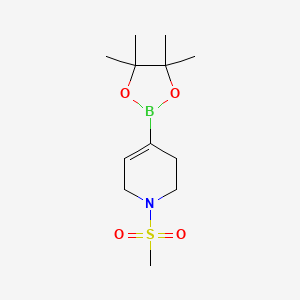
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
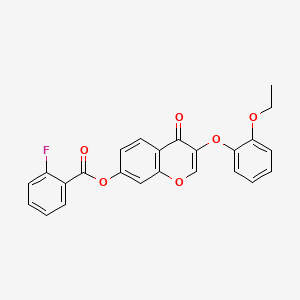
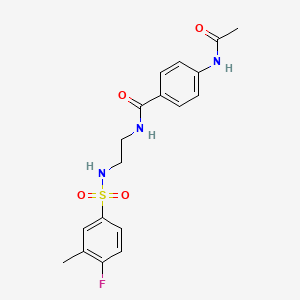
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)
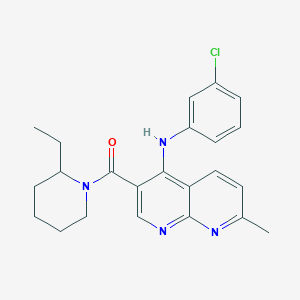
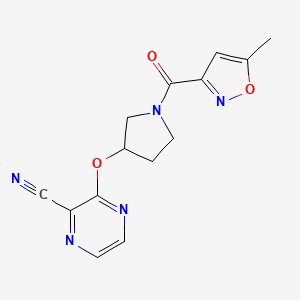
![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)
![3-({[(3,4-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2781666.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2781667.png)